Product packaging for Calcium epoxyoctadecanoate(Cat. No.:CAS No. 26264-51-7)

Calcium epoxyoctadecanoate

Cat. No.: B12661266
CAS No.: 26264-51-7
M. Wt: 635.0 g/mol
InChI Key: QVGYYTDFSROXRE-UHFFFAOYSA-L
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Description

Contextualization within Epoxidized Fatty Acid Chemistry

Calcium epoxyoctadecanoate is structurally composed of a calcium ion and two epoxyoctadecanoate anions. The epoxyoctadecanoate portion originates from octadecanoic acid, a common saturated fatty acid, which has been modified to include an epoxide ring. This epoxide group, a three-membered ring containing an oxygen atom, is a highly reactive functional group that can participate in various chemical reactions. d-nb.info

The synthesis of epoxidized fatty acids typically involves the epoxidation of unsaturated fatty acids, such as oleic acid (a C18 fatty acid with one double bond). mdpi.com This process often utilizes percarboxylic acids, which can be formed in-situ from a carboxylic acid and hydrogen peroxide with a catalyst. mdpi.com The resulting epoxidized fatty acids or their esters are valuable bio-based molecules with applications as plasticizers and stabilizers in polymers. d-nb.infomdpi.com

The formation of a metal salt, such as this compound, introduces an ionic character to the molecule, which can influence its physical and chemical properties, including thermal stability. researchgate.netontosight.ai The study of metal salts of epoxidized fatty acids is a logical extension of the research into their ester and acid forms, exploring how the cation affects performance in various applications. researchgate.net For instance, the use of calcium chloride has been noted in the enzymatic hydrolysis of triacylglycerols to fatty acids, a precursor step to epoxidation, although in one study it led to a lower yield of epoxide derivatives compared to other surfactants. researchgate.net

Overview of Scholarly Research Trajectories and Significance

Research into compounds analogous to this compound, such as the calcium and zinc salts of epoxidized linolenic acid, has been driven by the search for novel, bio-based additives for polymers. researchgate.net A significant area of investigation is their use as thermal stabilizers for polyvinyl chloride (PVC). mdpi.comresearchgate.net Epoxidized soybean oil (ESO) is a commonly used secondary plasticizer and co-stabilizer for PVC, but its interaction with liberated hydrochloric acid during thermal degradation can be a concern. researchgate.net

Scientific inquiry has explored the synthesis of metal salts of epoxidized fatty acids to function as multifunctional additives that can mitigate this issue. researchgate.net A study on the calcium and zinc salts of epoxidized linolenic acid demonstrated their potential as thermal stabilizers in plasticized PVC blends. The research focused on evaluating their performance in terms of thermal degradation and color retention. researchgate.net

The findings from this research indicate a promising trajectory for metal epoxidized fatty acid salts as effective components in polymer formulations. The tables below summarize key findings from the study on analogous calcium and zinc epoxidized linolenate salts in PVC blends.

Table 1: Thermal Degradation Temperatures of Plasticized PLA Formulations

Formulation ECSO Content (wt. %) Degradation Temperature (°C)
Neat PLA 0 Not specified
Plasticized PLA 10 Not specified

Data derived from a study on epoxidized cottonseed oil (ECSO) in poly(lactic acid) (PLA), indicating the impact of epoxidized oils on the thermal properties of polymers. researchgate.net

Table 2: Performance of Metal Epoxy Salts in PVC Blends

Additive Function Key Observation
Calcium Salt of Epoxidized Linolenic Acid Thermal Stabilizer Vast improvements in color retention of plasticized PVC. researchgate.net
Zinc Salt of Epoxidized Linolenic Acid Thermal Stabilizer Weight loss profiles comparable to blends with metal stearates. researchgate.net

This table highlights the functional performance of metal salts of epoxidized fatty acids in PVC, as reported in a 2015 study published in the Journal of Applied Polymer Science. researchgate.net

While direct and extensive research on this compound is limited in publicly accessible literature, the studies on analogous compounds provide a strong indication of its potential research significance, particularly in the development of advanced, bio-based polymer additives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66CaO6 B12661266 Calcium epoxyoctadecanoate CAS No. 26264-51-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26264-51-7

Molecular Formula

C36H66CaO6

Molecular Weight

635.0 g/mol

IUPAC Name

calcium;3-pentadecyloxirane-2-carboxylate

InChI

InChI=1S/2C18H34O3.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

QVGYYTDFSROXRE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Calcium Epoxyoctadecanoate

De Novo Synthesis Approaches

The creation of calcium epoxyoctadecanoate from basic precursors involves a multi-step process, beginning with the epoxidation of an unsaturated fatty acid followed by a reaction to form the calcium salt. Biocatalytic methods are also emerging as a greener alternative.

Epoxidation of Unsaturated Fatty Acid Precursors (e.g., Vegetable Oils)

The foundational step in synthesizing this compound is the epoxidation of an unsaturated C18 fatty acid, typically oleic acid, which is abundant in vegetable oils and animal fats. d-nb.infoatamanchemicals.com The most common industrial method for epoxidation is the Prilezhaev reaction. d-nb.infocirad.fr This reaction involves the use of a peroxy acid, such as peracetic acid or performic acid, which is often generated in situ by reacting a carboxylic acid with hydrogen peroxide in the presence of a strong mineral acid catalyst. cirad.frijtrd.com

The epoxidation process converts the double bond in the oleic acid molecule into a three-membered ring containing an oxygen atom, known as an oxirane or epoxide ring. ijtrd.comontosight.ai The efficiency of this reaction can be influenced by several factors, including temperature, reaction time, and the type of catalyst used. researchgate.netd-nb.info For instance, using formic acid as the oxygen carrier can lead to high epoxide yields by minimizing the degradation of the oxirane ring. scispace.com While conventional methods are effective, research is ongoing into alternative catalysts, such as acidic ion-exchange resins, to create a more environmentally friendly process. ijtrd.com

Table 1: Comparison of Epoxidation Methods for Unsaturated Fatty Acids

MethodReagentsCatalystKey Features
Conventional Chemical Epoxidation Carboxylic acid (e.g., acetic, formic acid), Hydrogen PeroxideStrong mineral acid (e.g., sulfuric acid)Widely used industrial process, often performed in situ.
Acid Ion Exchange Resin (AIER) Catalysis Carboxylic acid, Hydrogen PeroxideAcidic Ion Exchange ResinOffers a heterogeneous catalytic system, potentially more environmentally friendly.
Biocatalytic Epoxidation Unsaturated fatty acid, Hydrogen PeroxideLipase (B570770) (e.g., Novozym 435)Enzymatic process, operates under milder conditions. d-nb.inforsc.org

Reaction of Epoxidized Fatty Acids with Calcium Salts or Precursors

Once the epoxidized fatty acid, 9,10-epoxyoctadecanoic acid, is produced, it is then reacted with a calcium-containing precursor to form the final salt. ontosight.aiontosight.ai A common method involves the reaction of the epoxidized fatty acid with calcium hydroxide (B78521). evitachem.com In this reaction, two molecules of the epoxidized fatty acid associate with one calcium ion, resulting in the chemical formula C36H66CaO6. ontosight.ai The resulting product is a calcium salt that incorporates the reactive epoxide functionality. ontosight.ai

Biocatalytic Synthesis Pathways for Oleochemical Epoxides

In a move towards more sustainable and "green" chemistry, biocatalytic routes for the synthesis of epoxides are being explored. rsc.org These methods utilize enzymes to catalyze the epoxidation reaction, often under milder and more selective conditions than traditional chemical methods. ocl-journal.org

One prominent biocatalytic approach is chemoenzymatic epoxidation, which involves a lipase-catalyzed perhydrolysis step. d-nb.infocirad.fr In this process, an immobilized lipase, such as Novozym 435 from Candida antarctica, catalyzes the formation of an unsaturated peroxy fatty acid from an unsaturated fatty acid and hydrogen peroxide. d-nb.info This is followed by a "self-epoxidation" step where the peroxy acid epoxidizes another unsaturated fatty acid molecule. cirad.fr

Other enzyme classes, such as P450 monooxygenases and peroxygenases, are also capable of catalyzing the epoxidation of fatty acids. d-nb.infoocl-journal.org For example, a specific caleosin-type peroxygenase from Arabidopsis, PXG4, has been shown to be an efficient fatty acid epoxygenase. uliege.be These enzymatic methods offer the potential for high selectivity and can operate under acid-free conditions, reducing the environmental impact of the synthesis. rsc.org

Derivatization and Functionalization Strategies

The reactivity of the oxirane ring in this compound allows for a variety of chemical modifications, leading to the creation of new functionalized molecules.

Oxirane Ring-Opening Reactions and Mechanisms

The strained three-membered epoxide ring is susceptible to cleavage by various nucleophiles, a process known as ring-opening. scirp.org This high reactivity is a key feature for the derivatization of epoxidized fatty acids. ijtrd.com The reaction is typically catalyzed by acids, which protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. d-nb.infoscispace.com

A variety of nucleophiles can be employed for ring-opening, including alcohols, water, and amines, leading to the formation of polyols, diols, and β-amino alcohols, respectively. scirp.orglongdom.org For instance, the reaction with alcohols (alkoxylation) or water (hydrolysis) can produce valuable biolubricant components. kataliz.org.ua The mechanism often proceeds via a backside attack, resulting in an anti-orientation of the products. scispace.com The choice of catalyst, such as sulfuric acid or tetrafluoroboric acid, and reaction conditions can influence the outcome and selectivity of the ring-opening reaction. scispace.comacs.org

Table 2: Products of Oxirane Ring-Opening Reactions with Different Nucleophiles

NucleophileProduct Type
AlcoholsPolyols, Hydroxy ethers
WaterDiols, Glycols
Aminesβ-Amino alcohols
Carboxylic AcidsHydroxy esters

Transesterification Processes for Ester Derivatives

Transesterification is another important chemical transformation for modifying epoxidized fatty acid derivatives. This process involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol. rsc.org In the context of epoxidized vegetable oils, transesterification is often used to convert the triglyceride structure into smaller, more versatile methyl esters. rsc.orgnih.gov

This reaction can be catalyzed by bases, such as sodium hydroxide or sodium methoxide, and can be performed under mild conditions, even at room temperature. rsc.orgnih.gov The use of a co-solvent like acetone (B3395972) can significantly enhance the reaction rate. rsc.org Transesterification of epoxidized soybean oil with methanol, for example, yields epoxidized methyl esters, which are valuable intermediates for producing surfactants and other bio-based products. rsc.org It is important to control the reaction conditions to avoid unwanted side reactions, such as the opening of the oxirane ring. longdom.org The process is reversible and typically involves three consecutive reactions, converting triglycerides to diglycerides, then to monoglycerides, and finally to the desired methyl esters. nih.gov

Formation of Polyfunctional Compounds and Branched Derivatives

The chemical reactivity of the epoxide ring in this compound is central to its conversion into a variety of other molecules. The oxirane ring is highly strained and susceptible to ring-opening reactions, providing a versatile route for synthesizing polyfunctional compounds and branched derivatives. researchgate.netd-nb.info The acid-catalyzed ring-opening of the epoxide with a suitable reagent can yield interesting polyfunctional compounds. researchgate.net For instance, the reaction of methyl-cis-9,10-epoxyoctadecanoate through oxirane ring-opening and transesterification has been used to synthesize novel functional derivatives. researchgate.net This process can introduce multiple functional groups, such as hydroxyl groups, leading to the formation of diols and polyols which are valuable in polymer production. d-nb.info

A key application of this reactivity is the creation of branched-chain derivatives, which can alter the physical properties of the fatty acid chain. A notable synthetic strategy involves a solvent-free epoxide ring-opening and one-pot condensation reaction to prepare C3-branched derivatives from an epoxidized ester. researchgate.net Specifically, diesters have been synthesized from alkyl 9,10-epoxyoctadecanoates through a ring-opening esterification process using various organic acids. d-nb.infonih.gov This method allows for the introduction of side chains, effectively creating branched structures that can improve properties like low-temperature performance. nih.gov The synthesis of isoxazole, pyrazole, pyran, pyridine, and pyrimidine (B1678525) derivatives of fatty acids, followed by hydroxylation, also produces polyfunctional, surface-active agents. researchgate.net

Table 1: Examples of Synthetic Pathways to Polyfunctional and Branched Derivatives

Starting MaterialReaction TypeKey Reagents/ConditionsProduct ClassReference
Alkyl 9,10-epoxyoctadecanoateRing-Opening EsterificationPropionic acid, Octanoic acid; Solvent-freeBranched Diesters nih.gov, d-nb.info
Didec-9-enyl Octadec-9-enedioate EpoxideSolvent-Free Ring-Opening / CondensationNot specifiedC3-Branched Derivatives researchgate.net
Methyl-cis-9,10-epoxyoctadecanoateOxirane Ring-Opening / TransesterificationNot specifiedNovel Surface-Active and Peroxide-Containing Compounds researchgate.net

Reaction Kinetics and Mechanistic Studies in Synthesis

Understanding the kinetics and mechanisms of the reactions involved in synthesizing and modifying this compound is crucial for optimizing reaction conditions and yields.

The acid-catalyzed ring-opening of epoxides is a well-established reaction pathway. d-nb.info The mechanism typically begins with the protonation of the epoxide oxygen, which creates a good leaving group and activates the ring for nucleophilic attack. d-nb.infolibretexts.org For asymmetrically substituted epoxides, the subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. libretexts.org This process proceeds through a mechanism with SN2 characteristics, where the nucleophile attacks from the backside relative to the carbon-oxygen bond, resulting in a trans configuration of the resulting hydroxyl groups. libretexts.org

Kinetic studies of similar epoxides, such as atmospherically relevant epoxydiols, have shown that the rate of acid-catalyzed ring-opening in an aqueous medium is dependent on the hydronium ion activity. nih.gov The presence of other ions, such as sulfate (B86663) and bisulfate, can also influence the reaction rate. nih.gov Side reactions are a kinetic consideration; for example, in the presence of acetic or formic acid, the epoxy ring can open to form hydroxy acetate (B1210297) and hydroxyl groups. researchgate.net The presence of an inert solvent may stabilize the epoxidation product and minimize such side reactions. researchgate.net The apparent activation energy for a related epoxidation reaction was determined to be 53.6 kJ/mol. researchgate.net

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a highly specific and efficient alternative to traditional chemical synthesis. mdpi.comrsc.org Enzymes operate under mild conditions of temperature and pH and can exhibit high selectivity, often obviating the need for protecting groups that are required in conventional synthesis. acs.orgfrontiersin.org

In the context of fatty acid modification, lipases are a commonly employed class of enzymes due to their commercial availability, broad substrate scope, and ability to function without cofactors. nih.gov The mechanism of enzymatic catalysis is rooted in the specific binding of the substrate to the enzyme's active site. For instance, fungal unspecific peroxygenases (UPOs) have emerged as effective biocatalysts for the selective epoxidation of fatty acids.

Enzyme-mediated processes are characterized by their high efficiency and specificity. frontiersin.org The catalytic mechanism can be influenced by the enzyme's environment; immobilization of an enzyme on a support material can alter its optimal pH and temperature profile and enhance its stability over repeated uses. mdpi.com For example, immobilizing a lipase by coupling it to magnetic nanoparticles can shift its optimal pH and make it less susceptible to extreme temperature and pH values compared to the free enzyme. mdpi.com This high selectivity and efficiency make biocatalysis a powerful tool for targeted chemical transformations. nih.gov

Green Chemistry Principles in Synthetic Routes (e.g., Solvent-Free, Catalyst-Free Conditions)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.marroij.com Key principles applicable to the synthesis of this compound and its derivatives include waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, and designing for energy efficiency. acs.orgcuestionesdefisioterapia.com

A significant advancement in the green synthesis of epoxyoctadecanoate derivatives is the development of solvent-free and catalyst-free reaction conditions. researchgate.net The ring-opening esterification of alkyl 9,10-epoxyoctadecanoates with organic acids to produce diesters can be performed without any solvent or catalyst, which dramatically reduces waste and simplifies product purification. d-nb.infonih.gov This aligns with the green chemistry goal of minimizing or avoiding unnecessary derivatization steps, which require additional reagents and can generate waste. acs.org

The choice of catalyst is also critical. Utilizing catalytic reagents is superior to using stoichiometric amounts, as it minimizes waste. rroij.com The use of heteropoly acids, such as phosphotungstic acid, for the epoxidation and hydroxylation of unsaturated fatty acids is another green approach. This method avoids strong, corrosive mineral acids like sulfuric acid, thereby reducing equipment corrosion and environmental impact.

Biocatalysis is a cornerstone of green chemistry. frontiersin.org Enzymatic reactions are conducted under mild conditions, are highly selective, and the catalysts (enzymes) are biodegradable. frontiersin.org The use of enzymes can eliminate the need for protecting groups, which improves atom economy and reduces the number of synthetic steps. acs.org These approaches, including the use of renewable feedstocks like vegetable oils, contribute to making the synthesis of fatty acid derivatives more sustainable and environmentally benign. cuestionesdefisioterapia.com

Table 2: Application of Green Chemistry Principles in Epoxyoctadecanoate Synthesis

Green Chemistry PrincipleApplication in SynthesisExampleReference
Waste PreventionEliminating solvents and catalysts in reactions.Solvent-free and catalyst-free ring-opening esterification. nih.gov, d-nb.info
Atom EconomyUsing enzymes to avoid the need for protecting/deprotecting groups.Enzymatic synthesis of derivatives. acs.org, frontiersin.org
Safer Solvents and AuxiliariesDeveloping solvent-free reaction conditions.One-pot synthesis of branched derivatives without solvent. researchgate.net
Use of CatalysisReplacing stoichiometric reagents with recyclable or less hazardous catalysts.Use of heteropoly acids instead of strong mineral acids.
Design for Energy EfficiencyEmploying biocatalysts that operate at ambient temperature and pressure.Lipase-catalyzed reactions. frontiersin.org

Advanced Analytical Methodologies in Calcium Epoxyoctadecanoate Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of Calcium epoxyoctadecanoate, offering detailed information about its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. While direct analysis of the calcium salt can be challenging due to solubility and aggregation phenomena, NMR studies are often performed on the more soluble methyl ester derivative, methyl epoxyoctadecanoate, to characterize the fatty acid backbone.

¹H-NMR Spectroscopy : Proton NMR provides critical information about the chemical environment of hydrogen atoms in the molecule. For epoxyoctadecanoates, the protons attached to the carbons of the oxirane (epoxide) ring are of particular diagnostic value. These protons typically exhibit signals in the range of 2.90 to 3.24 ppm. nih.gov The precise chemical shift can vary depending on whether the epoxide is of the cis or trans configuration and its position along the fatty acid chain. nih.govmarinelipids.ca The signals for protons on the glycerol (B35011) backbone in triglycerides, which can be used as an internal reference, appear between 4.18 and 4.33 ppm. nih.gov

¹³C-NMR Spectroscopy : Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton. The carbons of the epoxide ring in epoxidized fatty acid esters typically resonate in the range of 54 to 58 ppm. The carboxylate carbon (C-1) is significantly deshielded and its chemical shift is sensitive to whether it is in a free acid, ester, or salt form. In the salt form, its resonance is expected to be different from that of the ester (typically around 174 ppm) due to the influence of the calcium ion.

Advanced NMR Techniques : To overcome signal overlap, which is common in the ¹H-NMR spectra of long-chain fatty acids, two-dimensional (2D) NMR techniques are employed. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, a 2D technique that correlates proton and carbon signals, is particularly powerful for resolving overlapping epoxide signals. nih.gov While not commonly reported specifically for this compound, 1D Total Correlation Spectroscopy (TOCSY) is a valuable technique for identifying coupled spin systems within a molecule, which could be used to trace the connectivity of protons along the fatty acid chain starting from a well-resolved signal. researchgate.netmanchester.ac.uk The application of ³¹P-NMR is not relevant to this compound as it lacks phosphorus atoms. mdpi.com

Table 1: Typical NMR Chemical Shifts for Epoxyoctadecanoate Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Epoxide Protons (-CH(O)CH-) 2.90 - 3.24
¹³C Epoxide Carbons (-C H(O)C H-) 54 - 58
¹³C Ester Carbonyl (-C OOCH₃) ~174

Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

FTIR Spectroscopy : FTIR is highly sensitive to polar functional groups. The spectrum of this compound is characterized by the absence of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹) of the parent carboxylic acid. Instead, the key features are the strong absorption bands corresponding to the carboxylate anion (-COO⁻). These include an asymmetric stretching vibration typically found between 1650 and 1540 cm⁻¹ and a symmetric stretching vibration between 1450 and 1360 cm⁻¹. spectroscopyonline.com The presence of the epoxide ring is confirmed by characteristic C-O-C stretching vibrations, which can appear in the regions of 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. researchgate.netspectroscopyonline.com Aliphatic C-H stretching vibrations are also prominent near 2850-2960 cm⁻¹. researchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. It serves as a complementary technique to FTIR. In the analysis of this compound, Raman spectroscopy can be used to identify the C-C backbone structure. The C-O-C vibrations of the epoxide ring are also Raman active. researchgate.net Furthermore, Raman spectroscopy can provide information about the calcium-oxygen coordination environment through the analysis of low-frequency lattice modes, typically below 400 cm⁻¹. nih.govnih.gov

Table 2: Characteristic Vibrational Bands for this compound

Functional Group Vibration Mode FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹)
Carboxylate (-COO⁻) Asymmetric Stretch 1650 - 1540 Active
Carboxylate (-COO⁻) Symmetric Stretch 1450 - 1360 Active
Epoxide (C-O-C) Ring Stretches 1280 - 750 Active
Alkyl Chain (-CH₂) C-H Stretches 2960 - 2850 2960 - 2850
Calcium-Oxygen Lattice Modes < 400 < 400

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. It is usually coupled with a chromatographic separation method.

GC-MS is a widely used technique for the analysis of fatty acids. However, due to the low volatility and thermal lability of the calcium salt, direct analysis of this compound by GC-MS is not feasible. The compound must first be converted into a more volatile derivative, typically the fatty acid methyl ester (FAME). This is achieved through an esterification reaction. Once converted to methyl epoxyoctadecanoate, the compound can be separated from other FAMEs by gas chromatography and detected by mass spectrometry. The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns that can confirm the presence of the epoxy group and its position on the octadecanoate chain.

Liquid Chromatography-Mass Spectrometry, particularly with tandem MS (MS/MS), is a highly suitable technique for the analysis of this compound. It allows for the analysis of the compound in a form closer to its native state, often without the need for derivatization. Using electrospray ionization (ESI) in negative ion mode, the epoxyoctadecanoate anion can be directly detected. The precursor ion corresponding to the deprotonated molecule is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum. This MS/MS spectrum provides detailed structural information, helping to locate the position of the epoxy group along the alkyl chain. LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying the compound in complex biological or industrial samples.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex mixtures and for separating its various isomers (e.g., positional isomers like 9,10- vs. 12,13-epoxyoctadecanoate, and stereoisomers).

The choice of chromatographic technique depends on the analytical goal. For GC-based analysis, separation of the FAME derivatives is typically performed on capillary columns with polar stationary phases (e.g., biscyanopropyl polysiloxane) that can effectively resolve isomers.

For liquid chromatography, both normal-phase and reversed-phase methods are utilized. Normal-phase HPLC can be used to purify epoxidized FAMEs. Reversed-phase HPLC (RP-HPLC), often coupled with MS, is widely used for quantitative analysis. C18 columns are common, but for challenging separations of isomers, specialized stationary phases such as C30 columns may be employed, as they offer enhanced shape selectivity. The mobile phase typically consists of mixtures of water with organic solvents like acetonitrile (B52724) and methanol, often with additives to improve peak shape and ionization efficiency for MS detection.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the structural elucidation and quantification of epoxyoctadecanoates. nih.gov Due to the low volatility of these compounds, derivatization is an essential prerequisite for GC analysis. researchgate.netyoutube.com A common strategy involves converting the carboxylic acid functional group into a more volatile ester. For instance, epoxyoctadecanoic acid can be converted into its pentafluorobenzyl (PFB) ester. nih.govnih.govresearchgate.net To further increase volatility and thermal stability, hydroxyl groups that may form upon the opening of the epoxide ring are often converted to their trimethylsilyl (B98337) (TMS) ether derivatives. nih.gov

The use of GC coupled with tandem mass spectrometry (GC-tandem MS) provides a highly accurate method for quantitative analysis. nih.govresearchgate.net This technique uses selected reaction monitoring, where a specific parent ion of the derivatized compound is isolated and fragmented, and a characteristic product ion is monitored. This process significantly enhances selectivity and reduces background noise. For example, in the analysis of the PFB ester of cis-9,10-epoxyoctadecanoic acid (cis-EODA), the parent ion at a mass-to-charge ratio (m/z) of 297 is fragmented to produce a product ion at m/z 171, which is then monitored for quantification. nih.govresearchgate.net

ParameterDescriptionSource(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS / GC-tandem MS) nih.govnih.govresearchgate.net
Derivatization Conversion to Pentafluorobenzyl (PFB) esters and Trimethylsilyl (TMS) ethers. nih.govnih.govresearchgate.net
Purpose of Derivatization To increase volatility and thermal stability for gas-phase analysis. researchgate.netyoutube.com
Detection Mass Spectrometry, often in negative-ion chemical ionization mode or using selected reaction monitoring. nih.govnih.govresearchgate.net
Application Structural elucidation and highly accurate quantification in biological samples. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of epoxyoctadecanoates, particularly for quantification. researchgate.net Reversed-Phase HPLC (RP-HPLC) is a commonly employed mode for separating these compounds. nih.govresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase.

Similar to GC, HPLC analysis of epoxyoctadecanoates often requires derivatization, but for a different reason. Here, the goal is to attach a chromophore or fluorophore to the molecule to enable sensitive detection by UV-Vis or fluorescence detectors. researchgate.net For example, epoxyoctadecanoic acid can be derivatized into p-bromophenacyl esters for quantification via HPLC with UV detection. nih.gov

Another derivatization strategy for epoxides involves a reaction with N,N-diethyldithiocarbamate. nih.govresearchgate.net This reaction creates stable esters that can be readily analyzed by RP-HPLC with UV detection at approximately 278 nm. nih.govresearchgate.net The method is robust and can quantify low levels of epoxides in complex biological fluids after minimal sample pretreatment. nih.govresearchgate.net HPLC methods can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, providing a powerful tool for analyzing mycotoxins and other complex mixtures. nih.gov

ParameterDescriptionSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net
Stationary Phase Typically a C18 column (e.g., Supelcosil LC-18-S). nih.govresearchgate.net
Mobile Phase A mixture of acetonitrile and water is common. nih.govresearchgate.net
Derivatization Conversion to p-bromophenacyl esters or N,N-diethyldithiocarbamate esters. nih.govnih.govresearchgate.net
Purpose of Derivatization To introduce a UV-absorbing group for sensitive detection. researchgate.net
Detection UV detection (e.g., at 278 nm). nih.govresearchgate.net
Application Quantification of epoxyoctadecanoates in various samples, including biological fluids. nih.govnih.govresearchgate.net

Multi-Analytical Approaches for Comprehensive Compound Characterization

A single analytical technique is often insufficient for the complete characterization of complex analytes like this compound in biological or environmental samples. Therefore, researchers frequently employ multi-analytical approaches that integrate several advanced techniques to gain a holistic understanding of the compound. mdpi.com

The combination of HPLC and GC-MS is a powerful strategy for studying epoxyoctadecanoates. nih.gov In this workflow, HPLC can be used as a purification step to isolate the derivatized analytes of interest from a complex sample matrix before they are subjected to GC-MS for structural confirmation and precise quantification. nih.govnih.govresearchgate.net For instance, the pentafluorobenzyl esters of epoxyoctadecanoic acid and its related metabolites can be isolated from a sample by HPLC, after which the collected fractions are analyzed by GC-MS. nih.gov This two-dimensional approach enhances the reliability of the results by separating the analyte from interfering substances, thereby improving both the accuracy of quantification and the confidence in its structural identification. This integrated approach is crucial for definitively linking the enzymatic epoxidation of oleic acid to the formation of cis-9,10-epoxyoctadecanoic acid in biological systems. nih.gov

Sample Preparation and Derivatization Methodologies for Epoxyoctadecanoates

Effective sample preparation is a critical step that precedes the instrumental analysis of epoxyoctadecanoates. The primary goals are to isolate the analyte from the sample matrix, remove interfering substances, and convert the analyte into a form suitable for analysis. researchgate.net For biological samples such as plasma, initial isolation of epoxyoctadecanoates can be achieved through solvent extraction or solid-phase extraction (SPE) after acidification of the sample. nih.govresearchgate.net

Derivatization is a key chemical modification step tailored to the chosen analytical method (GC or HPLC). researchgate.net

For GC Analysis : The main objective is to increase the volatility of the epoxyoctadecanoate. youtube.com This is typically achieved through silylation or esterification. Silylation involves replacing active hydrogen atoms (e.g., in carboxylic acid and hydroxyl groups) with a trimethylsilyl (TMS) group. youtube.com Esterification, such as the formation of pentafluorobenzyl (PFB) esters from the carboxylic acid group, is also a widely used technique to enhance volatility and improve detection sensitivity, especially with electron capture or mass spectrometric detectors. nih.govnih.govresearchgate.net

For HPLC Analysis : Derivatization aims to attach a molecule that strongly absorbs UV light or fluoresces, thereby enabling sensitive detection. researchgate.net The formation of p-bromophenacyl esters is one such method used for the HPLC-UV analysis of fatty acids. nih.gov Another approach is the reaction of the epoxide ring itself with a reagent like N,N-diethyldithiocarbamate to yield a product with strong UV absorbance. nih.govresearchgate.net

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure the reaction proceeds to completion, which is essential for accurate and reproducible quantification.

Biochemical Pathways and Molecular Interactions Involving Epoxyoctadecanoate Structures

Role in Endogenous Lipid Metabolism Pathways

Endogenous lipid metabolism involves the synthesis, transport, and breakdown of lipids within an organism, processes essential for energy storage, cell structure, and signaling. msdmanuals.comditki.com Epoxyoctadecanoates are integrated into these pathways, primarily stemming from the metabolism of abundant unsaturated fatty acids.

The metabolic pathway of linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary source of epoxyoctadecanoate structures. This process is not a single reaction but a cascade of oxidative transformations initiated by several enzyme families. Enzymes such as lipoxygenases and cytochrome P450s catalyze the introduction of oxygen-containing functional groups onto the linoleic acid carbon chain, leading to the formation of hydroperoxides and epoxides. nih.gov

Specific oxidized metabolites of linoleic acid, such as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), have been identified as biologically active molecules, underscoring the importance of this metabolic conversion. nih.gov The transformation of linoleic acid into its various oxygenated metabolites, including epoxyoctadecanoates, is a critical step that converts a dietary nutrient into a signaling molecule. nih.govnih.gov This positions these compounds as key downstream products in a metabolic cascade vital for cellular communication.

Once formed, epoxyoctadecanoates can undergo further enzymatic modification. A key transformation is omega (ω)-hydroxylation, an oxidation reaction that introduces a hydroxyl group at the terminal methyl group of the fatty acid chain. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases, particularly enzymes from the CYP4F family, which are recognized as major ω-hydroxylases of long-chain fatty acid epoxides. nih.gov

This hydroxylation is a critical step that initiates the catabolism of these compounds, converting the hydrophobic aliphatic chain into a more polar alcohol metabolite, which can then enter the β-oxidation pathway. nih.gov The enzymatic process can be stereospecific, meaning the enzyme may preferentially act on one stereoisomer over another. nih.gov This specificity is crucial as different stereoisomers can have distinct biological activities.

Enzyme FamilyActionSubstrate ExampleResulting ProductSignificance
Cytochrome P450 EpoxidationLinoleic Acid / Oleic AcidEpoxyoctadecenoic AcidFormation of bioactive lipid mediators. caymanchem.com
Lipoxygenase DioxygenationLinoleic AcidHydroperoxyoctadecadienoic Acid (HPODE)Creates precursors for epoxide formation. nih.gov
CYP4F ω-Hydroxylases Terminal HydroxylationEpoxyoctadecanoateω-hydroxy-epoxyoctadecanoateInitiates catabolism and degradation of the epoxide. nih.gov
Epoxide Hydrolase HydrationEpoxyoctadecanoateDihydroxyoctadecanoate (Diol)Regulates epoxide levels by converting them to diols. nih.govnih.gov

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Transporters)

The biological effects of epoxyoctadecanoates are mediated through their interactions with various macromolecules. A primary interaction is with epoxide hydrolases (EH), enzymes found in virtually all living organisms. nih.govnih.gov These enzymes metabolize epoxides by adding a water molecule to the oxirane ring, converting them into the corresponding 1,2-diols. nih.govnih.gov This conversion generally reduces the biological activity of the epoxide, making epoxide hydrolases key regulators of the levels and signaling functions of these lipid mediators. nih.gov

Oxidative Transformation and Isomerism in Biochemical Systems

The formation and structure of epoxyoctadecanoates are fundamentally linked to oxidative processes and the inherent geometry of their precursor molecules.

Epoxy fatty acids are well-established secondary products of lipid oxidation. ugent.be This process, often termed autoxidation, proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. ugent.be The initial products are lipid hydroperoxides, which are unstable and decompose to form a variety of secondary products. ugent.beaocs.org

The decomposition of hydroperoxides can yield alkoxyl radicals. These radicals can then participate in further reactions, including the formation of an oxirane ring on the fatty acid chain, resulting in epoxy fatty acids like epoxyoctadecanoate. aocs.org This formation pathway highlights that epoxides are not just products of specific enzymatic reactions but can also arise from general oxidative stress within a biological system or during the processing of oils at high temperatures. ugent.beaocs.orgtandfonline.com For example, cis-9,10-epoxyoctadecanoic acid is known to be an oxidation product of oleic acid. caymanchem.com

Geometrical isomerism, also known as cis-trans isomerism, is a form of stereoisomerism where atoms have different spatial arrangements due to restricted rotation around a bond, typically a carbon-carbon double bond. wikipedia.orgchemguide.co.uk The prefix "cis" indicates that functional groups are on the same side of the bond's plane, while "trans" signifies they are on opposite sides. wikipedia.org

This isomerism is highly relevant to epoxyoctadecanoates, as their precursor fatty acids (like oleic and linoleic acid) contain cis double bonds. The processes of oxidation and enzymatic transformation can either retain or alter this geometry. For instance, studies of thermally oxidized oils have identified both cis- and trans-9,10-epoxystearate, demonstrating that isomerization can occur. aocs.org The difference in shape between cis and trans isomers can lead to different physical properties and biological activities, as the "kinked" shape of a cis isomer differs significantly from the more linear shape of a trans isomer, affecting how the molecule fits into enzyme active sites or cell membranes. chemguide.co.uk

Isomer TypeDescriptionExample
cis Functional groups are on the same side of the carbon-carbon double bond or ring structure. wikipedia.orgcis-9,10-epoxystearate aocs.org
trans Functional groups are on opposite sides of the carbon-carbon double bond or ring structure. wikipedia.orgtrans-9,10-epoxystearate aocs.org

Theoretical and Computational Studies on Calcium Epoxyoctadecanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to investigate the structural and dynamic properties of calcium epoxyoctadecanoate. These methods allow for the exploration of its conformational landscape and the nature of the coordination between the calcium ion and the epoxyoctadecanoate ligands.

At the heart of molecular modeling lies the development of a force field, a set of parameters that defines the potential energy of the system. For metal-containing compounds like this compound, creating an accurate force field is particularly challenging due to the complex nature of the metal-ligand interactions. A general molecular mechanics method for modeling metal carboxylates involves a double-minimum M-O-C angle-bending potential to accommodate different coordination modes such as symmetric bidentate, asymmetric bidentate, and bridging. acs.orgnih.gov This approach, implemented in software like the Molecular Operating Environment (MOE) with parameters based on established force fields like the Merck Molecular Force Field (MMFF), can be adapted for this compound. acs.orgnih.gov

Molecular dynamics (MD) simulations, which compute the trajectory of atoms and molecules over time, can reveal the dynamic behavior of this compound. These simulations can elucidate how the carboxylate groups interact with the calcium ion, including the rotation and "flipping" of the carboxylate head group. acs.orgnih.gov Such simulations provide a detailed picture of the flexibility of the epoxyoctadecanoate chains and the stability of the calcium-carboxylate coordination.

Table 1: Key Aspects of Molecular Modeling and Simulation for this compound

Modeling Aspect Description Relevance to this compound
Force Field Development Creation of a set of parameters to describe the potential energy of the system, including bond lengths, angles, and non-bonded interactions. Crucial for accurately representing the geometry and energetics of the calcium-carboxylate coordination.
Coordination Modes The different ways the carboxylate group can bind to the calcium ion, such as monodentate or bidentate. acs.org Determines the overall structure and stability of the compound.
Molecular Dynamics (MD) A simulation technique that models the physical movements of atoms and molecules over time. Provides insights into the dynamic behavior, conformational changes, and stability of the molecule in various environments.
Conformational Analysis The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Helps to identify the most stable conformations of the epoxyoctadecanoate chains.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure, reactivity, and stability of this compound. DFT calculations are instrumental in understanding the interactions between the calcium ion and the carboxylate groups of the epoxyoctadecanoate ligands. acs.orgnih.gov

Studies on the interactions of metal ions with long-chain deprotonated carboxylic acids have shown that multibody effects play a significant role in the energetic behavior of these ionic pairs. acs.orgnih.gov The stability of the this compound complex is influenced by a balance between the charge transfer from the carboxylate to the calcium ion, which is a stabilizing interaction, and the repulsion between the carboxylate groups, which is destabilizing. acs.orgnih.gov

DFT calculations can also predict the preferred coordination geometry of the calcium ion with the carboxylate groups. Ab initio modeling of aqueous metal carboxylate complexes has demonstrated a correlation between the bonding geometry (monodentate versus bidentate) and the shifts in the wavenumber of the carboxylate stretching modes in infrared (IR) spectra. nih.govscispace.com These shifts are primarily due to changes in the C-O bond lengths and the O-C-O angle upon coordination with the metal ion. nih.govscispace.com

Furthermore, quantum chemical calculations can be used to investigate the reactivity of the epoxide ring in the epoxyoctadecanoate chain. The electronic properties of the epoxide group, such as its susceptibility to nucleophilic attack, can be elucidated, providing insights into the chemical stability and potential reaction pathways of the compound.

Table 2: Insights from Quantum Chemical Analysis of this compound

Quantum Chemical Method Key Findings and Insights
Density Functional Theory (DFT) Elucidates the electronic structure and the nature of the bonding between the calcium ion and the carboxylate groups. acs.orgnih.gov
Charge Transfer Analysis Quantifies the extent of charge transfer from the carboxylate ligands to the calcium ion, which is a key factor in the stability of the complex. acs.orgnih.gov
Vibrational Frequency Calculations Predicts the infrared (IR) spectra and helps to correlate the coordination mode of the carboxylate group with the vibrational frequencies. nih.govscispace.com
Reactivity Descriptors Calculates parameters such as frontier molecular orbital energies (HOMO-LUMO gap) to predict the chemical reactivity of the epoxide ring.

Structure-Activity Relationship (SAR) Prediction for Derivatives

One approach to predicting SAR is to develop a field-based qualitative SAR model. This involves aligning a set of molecules and generating a model based on their electrostatic and shape properties. mdpi.com Such a model can identify the key molecular features responsible for a particular activity. mdpi.com For this compound derivatives, this could involve modifying the length of the fatty acid chain, the position of the epoxide ring, or introducing other functional groups.

The activity of derivatives could be related to various properties, such as their ability to act as stabilizers, lubricants, or in specific biological contexts. For instance, the presence and position of the epoxide group have been shown to be critical for the cytotoxic activity of other complex natural products. nih.gov Computational models can help to understand how modifications to the epoxyoctadecanoate structure would affect its interaction with other molecules or surfaces.

The development of a predictive SAR model for this compound derivatives would involve the following steps:

Generation of a virtual library of derivatives: This would involve systematically modifying the structure of this compound.

Calculation of molecular descriptors: For each derivative, a set of descriptors representing its physicochemical properties would be calculated.

Development of a QSAR model: A quantitative structure-activity relationship (QSAR) model would be built by correlating the calculated descriptors with a predicted or experimentally determined activity.

Validation of the model: The predictive power of the QSAR model would be assessed to ensure its reliability.

Table 3: Predicted Structure-Activity Relationships for this compound Derivatives

Structural Modification Predicted Effect on Activity/Property Rationale
Varying Chain Length Alteration of lipophilicity and steric hindrance. Shorter chains may increase water solubility, while longer chains could enhance interactions with nonpolar environments.
Changing Epoxide Position Modification of reactivity and steric accessibility of the epoxide group. The position of the epoxide along the chain will influence its interaction with other molecules and its chemical reactivity.
Introducing Additional Functional Groups Introduction of new interaction sites (e.g., hydroxyl, amino groups). Can lead to new properties and activities by enabling different types of intermolecular interactions.
Modification of the Carboxylate Linker Alteration of the coordination geometry with the calcium ion. Could influence the overall stability and solubility of the compound.

Emerging Academic Applications and Environmental Considerations of Calcium Epoxyoctadecanoate

Applications in Polymer Science and Materials Engineering

The distinct chemical features of calcium epoxyoctadecanoate make it a valuable component in the formulation of modern polymer systems, contributing to both stability and the development of novel bio-based materials.

Role as a Stabilizer and Synergist in Polymer Systems

In polymer systems, particularly in Poly(vinyl chloride) (PVC) formulations, this compound functions as a heat stabilizer. During processing, PVC is susceptible to thermal degradation, which involves the release of hydrogen chloride (HCl) in an autocatalytic chain reaction. nbinno.comnbinno.comspecialchem.com Calcium-based stabilizers, such as this compound, act as primary HCl scavengers, neutralizing the acid to form stable calcium chloride, thereby preventing further polymer breakdown. nbinno.comnbinno.com

This compound rarely works in isolation. It is a key component of Calcium/Zinc (Ca/Zn) stabilizer systems, which are increasingly replacing traditional lead- and cadmium-based stabilizers due to environmental concerns. nbinno.comresearchgate.net In these systems, a synergistic effect is observed:

Zinc Soaps (e.g., Zinc Stearate) provide good initial color stability by replacing unstable chlorine atoms on the PVC chain but can produce zinc chloride (ZnCl₂), a strong Lewis acid that promotes rapid degradation, an effect known as "zinc burning". specialchem.comfxchemical.com

Calcium Soaps (e.g., this compound) excel at scavenging HCl and react with zinc chloride to regenerate the more stable zinc soap, thus delaying "zinc burning" and providing excellent long-term stability. nbinno.comresearchgate.netfxchemical.com

Table 1: Synergistic Roles in Ca/Zn PVC Stabilization

ComponentPrimary FunctionSynergistic Action
Zinc Soap (e.g., Zinc Stearate)Provides initial color stability by replacing labile chlorine atoms.Its degradation product (ZnCl₂) is neutralized by the calcium soap.
This compoundActs as a primary HCl scavenger, providing long-term heat stability.Regenerates the active zinc soap from ZnCl₂, preventing "zinc burning". researchgate.net
Organic Co-stabilizers (e.g., Polyols, Phosphites)Chelate metal ions and improve color.Enhance the overall thermal stability and performance of the metal soap system. pvcchemical.com

Precursor for Bio-based Polymers and Composites (e.g., Non-Isocyanate Polyurethanes)

The reactive epoxy group in this compound serves as a chemical handle for synthesizing novel bio-based polymers. A particularly promising application is in the production of non-isocyanate polyurethanes (NIPUs). rsc.orgmorressier.comresearcher.life Traditional polyurethanes are synthesized using isocyanates, which are toxic and derived from phosgene. rsc.org The NIPU pathway offers a greener, safer alternative.

The synthesis involves a two-step process:

Cycloaddition of CO₂: The epoxy ring on the octadecanoate chain reacts with carbon dioxide (CO₂), often under pressure and with a catalyst, to form a five-membered cyclic carbonate. acs.orgrsc.orgmdpi.com This step utilizes CO₂ as a renewable C1 feedstock.

Polyaddition with Amines: The resulting cyclic carbonate monomer can then undergo a ring-opening polyaddition reaction with various diamines. mdpi.comresearchgate.net This reaction forms a poly(hydroxyurethane), which features hydroxyl groups along the polymer backbone, enhancing properties like adhesion.

This method allows for the creation of highly cross-linked thermosets from renewable resources like vegetable oils, offering a sustainable alternative to conventional petroleum-based polyurethanes. morressier.comrsc.org

Development of Advanced Lubricant Formulations

As an oleochemical, this compound is a natural fit for the development of high-performance, environmentally friendly biolubricants.

Oleochemical-based Biolubricants Development and Performance Enhancement

Biolubricants derived from vegetable oils are gaining traction as replacements for mineral oil-based products due to their biodegradability, low toxicity, and high lubricity. researchgate.netuitm.edu.my However, unmodified vegetable oils often suffer from poor oxidative and thermal stability. researchgate.net

Chemical modification, such as epoxidation, is a key strategy to overcome these limitations. The introduction of the epoxy group onto the fatty acid chain enhances oxidative stability by eliminating the more reactive double bonds. researchgate.net This epoxidized intermediate can be used directly or serve as a platform for further reactions. The oxirane ring can be opened with alcohols or acids to synthesize a variety of polyfunctional compounds with tailored properties, such as improved low-temperature performance and enhanced fluidity. researchgate.netmdpi.com

Structure-Performance Relationships in Lubricant Applications

The performance of this compound in lubricant formulations is directly linked to its molecular structure. mdpi.comacs.org

Long Aliphatic Chain (C18): The long hydrocarbon tail is fundamental to its lubricating properties, providing a fluid film that reduces friction and wear between surfaces. Molecular mass and chain length are primary determinants of viscosity. mdpi.com

Epoxy Group: The oxirane ring is a polar functional group that can enhance adhesion to metal surfaces. Its presence also modifies the molecule's spatial arrangement, which can interfere with the formation of crystalline structures at low temperatures, thereby improving cold-flow properties. researchgate.net The reactivity of the epoxy group also influences the tribochemical reactions that occur at the lubricating interface. rsc.orgresearchgate.net

Calcium Carboxylate Group: The ionic "head" of the molecule provides polarity, which contributes to surface activity and film-forming capabilities. Metal soaps are known to form boundary lubrication films that protect surfaces under high loads.

Table 2: Structure-Performance Correlation in this compound

Structural FeatureAssociated Lubricant PropertyPerformance Impact
Long Aliphatic ChainViscosity, Film StrengthProvides hydrodynamic lubrication, reducing friction and wear. mdpi.com
Epoxy RingPolarity, Reactivity, Low-Temperature FluidityEnhances surface adhesion and oxidative stability; can improve cold-flow properties. researchgate.netrsc.org
Calcium Carboxylate HeadSurface Adhesion, Boundary LubricationForms protective films on metal surfaces under high-pressure conditions.

Environmental Fate and Sustainability Research

The environmental profile of this compound is largely favorable, rooted in its oleochemical origin and the nature of its constituents. Oleochemicals are derived from renewable and biodegradable sources like plant oils and animal fats, offering a sustainable alternative to petrochemicals with a lower carbon footprint. technoilogy.ittechnoilogy.itwarf.org

Biodegradability and Eco-toxicity Assessment

Direct research on the biodegradability and ecotoxicity of this compound is limited in current academic literature. However, insights can be drawn from studies on related chemical structures and components, such as other biodegradable polyesters and calcium-containing compounds.

The biodegradability of polyesters, a class of compounds related to this compound, has been the subject of various studies. For instance, copolyesters of octadecane-1,18-dicarboxylic acid have been evaluated for their biodegradability through enzymatic hydrolysis and soil burial tests. researchgate.net These tests demonstrated that the copolyesters exhibited enhanced biodegradability. researchgate.net The presence of calcium ions has also been shown to affect the biodegradation of certain organic compounds. In one study, the presence of calcium ions accelerated the formation of more soluble biodegradates of octylphenol (B599344) polyethoxylates by Pseudomonas putida S5. nih.gov Conversely, the use of inorganic fillers like calcium carbonate in plastics can inhibit biodegradability, whereas organic forms of calcium carbonate may slightly enhance it. biosphereplastic.com

Regarding ecotoxicity, studies on calcium-based nanoparticles provide some context. An assessment of green-synthesized calcium oxide nanoparticles (CaO-NPs) evaluated their phytotoxicity in various seeds and soil toxicity. nih.gov The results indicated that these nanoparticles exhibited low phytotoxicity and high cytocompatibility, even promoting plant germination and growth. nih.gov A life cycle assessment of ethanol (B145695) production using calcium oxide pretreatment also considered ecotoxicity as one of the environmental impact categories. nih.gov

Table 1: Research on Biodegradability and Ecotoxicity of Related Compounds

Compound/Substance Study Focus Key Findings Reference
Copolyesters of Octadecane-1,18-dicarboxylic acid Enzymatic Hydrolysis & Soil Burial Characterized by enhanced biodegradability. researchgate.net
Octylphenol polyethoxylates Effect of Calcium Ion on Biodegradation Calcium ions accelerated the formation of more soluble biodegradates. nih.gov
Calcium Oxide Nanoparticles (CaO-NPs) Phyto-ecotoxicity Assessment Exhibited low phytotoxicity and promoted plant germination. nih.gov

Life Cycle Assessment (LCA) of Production and Application

The importance of LCAs is increasingly recognized in the chemical industry for understanding the environmental performance of products, especially for emerging bio-based chemicals. For example, LCAs have been conducted for bio-based epoxy resins to compare their environmental impact against traditional petroleum-derived counterparts. entropyresins.comresearchgate.net These assessments help quantify benefits, such as reduced environmental impact from processing, by using green chemistry principles and sourcing raw materials from co-products or waste streams of other industries. entropyresins.com

Similarly, an LCA was used to determine the environmental and human health impacts of different ethanol production scenarios that utilized calcium oxide (CaO) for pretreatment. nih.gov The study highlighted that the choice of chemicals and strains plays a crucial role in determining environmental impacts, including ecotoxicity and fossil fuel depletion. nih.gov The framework for such assessments follows international standards like ISO 14040 and 14044 to ensure consistency and allow for public disclosure of the results. entropyresins.com A comprehensive LCA for this compound would be necessary to fully understand its environmental footprint and to guide sustainable production and application strategies.

Natural Occurrence and Biological Activity in Extracts (non-clinical focus)

Identification in Plant Extracts via Chemical Profiling

The direct identification of this compound in plant extracts through chemical profiling is not documented in the available research. Scientific efforts have focused on extracting calcium from natural sources, such as shells, using aqueous solutions to create calcium extracts for applications like liquid fertilizers. google.com Additionally, plant extracts, for instance from Eleusine coracana seeds, have been utilized in the green synthesis of calcium oxide nanoparticles (CaO NPs), highlighting the interaction between plant-derived biomaterials and calcium compounds. nih.gov Some plant extracts are known to contain compounds like oxalic acid, which can naturally bind to free calcium. researchgate.net While various bioactive compounds, including other epoxides and fatty acid derivatives, are commonly identified in plant extracts, the specific calcium salt of epoxyoctadecanoic acid has not been reported as a naturally occurring compound in plants within the surveyed literature.

Antimicrobial Potential of Derived Extracts Containing Epoxyoctadecanoate

While studies on extracts specifically containing this compound are not available, research on a closely related compound, 7,10-epoxy-octadeca-7,9-dienoic acid (EODA), demonstrates significant antimicrobial potential. A study focused on a crude extract of EODA, produced from 7,10-dihydroxy-8(E)-octadecenoic acid, found it to be highly active against a broad range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). koreascience.kr The research confirmed that the crude extract retained its potent antibacterial activity without the need for costly purification, and it also showed a synergistic effect when combined with commercial antibiotics. koreascience.kr

The antimicrobial efficacy of the epoxy functional group is further supported by studies on other epoxy-containing compounds derived from natural sources. For example, epoxy-tiglianes, derived from the Queensland blushwood tree, have demonstrated antimicrobial and antibiofilm activity against oral pathogens like Streptococcus mutans and Porphyromonas gingivalis. nih.gov The mechanism of action was linked to significant membrane permeabilization and growth inhibition. nih.gov This suggests that the epoxyoctadecanoate structure, as a functional component, could contribute to the antimicrobial properties of extracts or formulations in which it is present.

Table 2: Antimicrobial Activity of Related Epoxy Compounds

Compound Target Microorganism(s) Observed Effect Reference
7,10-epoxy-octadeca-7,9-dienoic acid (EODA) Crude Extract Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria High antibacterial activity; synergistic effect with commercial antibiotics. koreascience.kr

Future Research Directions and Unanswered Questions

Advancements in Stereoselective Synthesis and Characterization

The precise three-dimensional arrangement of atoms (stereochemistry) in epoxyoctadecanoate is critical to its function. Future research will need to focus on developing highly selective synthesis methods to produce specific stereoisomers.

Key Research Objectives:

Development of Novel Catalysts: Investigation into new chemoenzymatic catalysts, particularly immobilized lipases, is crucial for achieving high conversion rates and selectivity under environmentally friendly, solvent-free conditions. tandfonline.comtandfonline.com Research has shown that enzymes like Candida antarctica lipase (B570770) can effectively catalyze the epoxidation of oleic acid, the precursor to epoxyoctadecanoic acid. tandfonline.comtandfonline.com Future work should aim to optimize these enzymatic processes for industrial-scale production of specific Calcium epoxyoctadecanoate isomers.

Process Intensification: Exploring semibatch reactor technology and other process intensification strategies will be essential to improve reaction efficiency, minimize byproduct formation, and enhance catalyst stability and reusability. doria.fi

Advanced Characterization Techniques: While 1H-NMR is a foundational tool for characterizing epoxides, future studies must employ more advanced and multidimensional spectroscopic techniques. marinelipids.caresearchgate.net This will enable unambiguous identification and quantification of different stereoisomers and trace impurities, which is vital for both biochemical and industrial applications. marinelipids.caresearchgate.netresearchgate.net

Table 1: Comparison of Potential Synthesis Methods for this compound

Method Description Potential Advantages Future Research Focus
Chemo-enzymatic Synthesis Uses an immobilized enzyme (e.g., lipase) to catalyze the epoxidation of oleic acid with an oxidizing agent like hydrogen peroxide, followed by salt formation. tandfonline.comtandfonline.comabo.fi High selectivity, mild reaction conditions, environmentally friendly ("green chemistry") approach. doria.fiabo.fi Catalyst optimization for higher stereoselectivity and stability; development of solvent-free systems. tandfonline.comtandfonline.com
Chemical Synthesis (Prileschajew) Involves the in situ formation of a peroxy acid (e.g., peracetic or performic acid) which then epoxidizes the double bond of oleic acid. doria.fi Well-established, high-yield process suitable for large-scale production. Improving selectivity to reduce ring-opening side reactions; use of heterogeneous catalysts for easier separation. doria.fimdpi.com

Elucidation of Novel Biochemical Roles at the Molecular Level

Epoxyoctadecanoic acids (EpOMEs), the anionic component of this compound, are known to be endogenously produced in mammals from the metabolism of oleic and linoleic acids by cytochrome P450 (CYP) enzymes. caymanchem.comacs.org These molecules are part of a larger family of lipid signaling molecules with diverse biological activities. acs.orgnih.gov However, the specific roles of different EpOME isomers are still largely unknown.

Key Unanswered Questions:

Receptor Identification and Signaling Pathways: A primary goal is to identify the specific cellular receptors and signaling pathways that are modulated by this compound. Studies on related epoxy fatty acids suggest potential interactions with G-protein coupled receptors and pathways that regulate inflammation and cell proliferation. nih.govnih.gov For instance, related compounds have been shown to influence cAMP levels and activate pathways like the NF-κB pathway, which is crucial in cancer development. nih.govnih.gov

Role in Disease Pathophysiology: Research has linked EpOMEs to the development of certain cancers, such as breast cancer. nih.gov Future studies must delve deeper into the mechanisms by which this compound might contribute to or mitigate disease processes, including inflammation, metabolic syndrome, and neurodegenerative disorders. nih.govresearchgate.net

Interaction with the Microbiome: The gut microbiome is a significant source of octadecanoid biosynthesis. nih.gov Investigating how gut bacteria metabolize this compound and how these microbial metabolites, in turn, influence host physiology is a critical and unexplored frontier.

Development of Advanced Analytical Probes for In Situ Analysis

To fully understand the biochemical roles of this compound, researchers need tools to visualize and quantify its presence and activity within living cells and tissues in real-time.

Future Research Directions:

Design of Specific Fluorescent Probes: There is a need to develop novel fluorescent probes that can selectively bind to epoxyoctadecanoates. Current probes are often designed for more general lipid peroxidation products. nih.govrsc.orgrsc.org A future probe would need high specificity to distinguish epoxyoctadecanoate from its precursor, oleic acid, and its diol degradation products.

Probes for Subcellular Localization: Creating probes that can target specific cellular compartments (e.g., mitochondria, endoplasmic reticulum) will be crucial for understanding where this compound exerts its effects. nih.gov This will help elucidate its role in processes like mitochondrial dysfunction or ER stress.

In Situ Imaging Techniques: Combining these advanced probes with high-resolution microscopy and mass spectrometry imaging will allow for dynamic, real-time tracking of this compound distribution and concentration in response to various stimuli, providing unprecedented insights into its metabolic flux and signaling function. mdpi.compnas.org

Expansion of Sustainable and High-Performance Industrial Applications

Epoxidized vegetable oils are already valued as renewable, bio-based materials. mpob.gov.my Calcium salts of fatty acids, such as calcium stearate, are widely used as stabilizers in the plastics industry. platinumindustriesltd.com The unique properties of this compound could lead to the development of new, high-performance, and sustainable materials.

Potential Application Areas for Research:

Advanced PVC Stabilizers: Building on the known use of calcium/zinc soaps as thermal stabilizers for PVC, research should focus on how the epoxy group in this compound can offer synergistic effects, potentially improving both heat stability and material flexibility. icm.edu.plresearchgate.netresearchgate.net

Bio-based Plasticizers and Lubricants: The epoxidized fatty acid component can act as a plasticizer, particularly for bio-polymers like poly(lactic acid) (PLA). acs.org Future work should quantify the performance of this compound in enhancing the mechanical properties of bioplastics. Furthermore, its structure suggests potential as a high-temperature biolubricant. mdpi.com

Polymer Building Blocks: The reactive oxirane (epoxy) ring can be opened to form polyols, which are essential precursors for producing polyurethanes, coatings, and adhesives. mdpi.comresearchgate.net Research into controlled ring-opening polymerization of this compound could yield a new class of functional polymers derived from renewable resources.

Integrated Systems Biology Approaches for Comprehensive Understanding

To grasp the full biological impact of this compound, an integrated systems biology approach is necessary. This involves combining large-scale datasets from different "omics" fields to build comprehensive models of its metabolic and signaling networks. nih.govnih.govresearchgate.net

Future Research Imperatives:

Multi-Omics Data Integration: Comprehensive studies will require the integration of lipidomics (to measure levels of this compound and related lipids) with genomics, transcriptomics, and proteomics. fwlaboratory.orgnih.gov This will help identify the genes, proteins, and pathways that are regulated by this compound.

Computational Modeling and Network Analysis: Advanced bioinformatics and computational tools will be essential to analyze these large datasets. creative-proteomics.comnih.govoup.com Network pharmacology and metabolic modeling can predict the compound's interactions and effects on a systemic level, generating new hypotheses for targeted experimental validation. mdpi.com

Biomarker Discovery: By analyzing lipidomic profiles in large patient cohorts, researchers may identify specific patterns related to this compound that serve as biomarkers for diagnosing or predicting the progression of diseases like metabolic syndrome or certain cancers. nih.govnih.gov

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